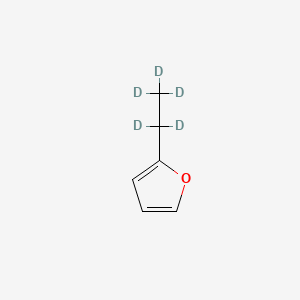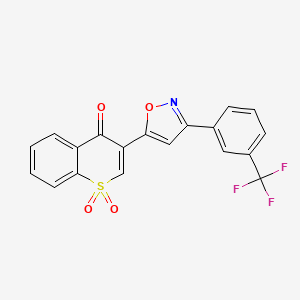
Mao-B-IN-28
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mao-B-IN-28 is a compound that functions as an inhibitor of monoamine oxidase type B (MAO-B). Monoamine oxidase type B is an enzyme responsible for the oxidative deamination of biogenic and xenobiotic amines, including neurotransmitters such as dopamine. Inhibition of monoamine oxidase type B is a therapeutic strategy for managing neurodegenerative diseases like Parkinson’s disease, where dopamine levels are critically low .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mao-B-IN-28 typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against monoamine oxidase type B. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure consistent production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Mao-B-IN-28 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group in this compound with another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different reactivity .
Wissenschaftliche Forschungsanwendungen
Mao-B-IN-28 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of monoamine oxidase type B and its effects on various biochemical pathways.
Biology: In biological research, this compound is employed to investigate the role of monoamine oxidase type B in cellular processes and its implications in neurodegenerative diseases.
Medicine: this compound has potential therapeutic applications in the treatment of Parkinson’s disease and other neurodegenerative disorders by increasing dopamine levels in the brain.
Industry: this compound is utilized in the development of new drugs and therapeutic agents targeting monoamine oxidase type B
Wirkmechanismus
Mao-B-IN-28 is compared with other monoamine oxidase type B inhibitors such as:
Selegiline: A selective monoamine oxidase type B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another selective monoamine oxidase type B inhibitor with neuroprotective properties.
Safinamide: A reversible monoamine oxidase type B inhibitor with additional glutamate release inhibition.
Uniqueness of this compound: this compound is unique due to its specific binding affinity and selectivity for monoamine oxidase type B, as well as its potential for reduced side effects compared to other inhibitors. Its structural features and functional groups contribute to its distinct pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
- Selegiline
- Rasagiline
- Safinamide
- Lazabemide
- KDS2010
Eigenschaften
Molekularformel |
C19H10F3NO4S |
|---|---|
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
1,1-dioxo-3-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]thiochromen-4-one |
InChI |
InChI=1S/C19H10F3NO4S/c20-19(21,22)12-5-3-4-11(8-12)15-9-16(27-23-15)14-10-28(25,26)17-7-2-1-6-13(17)18(14)24/h1-10H |
InChI-Schlüssel |
JMIUJYSGVXNRND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2(=O)=O)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)

![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
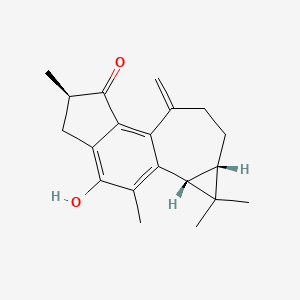
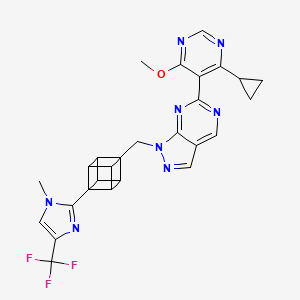



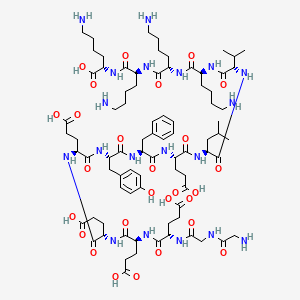
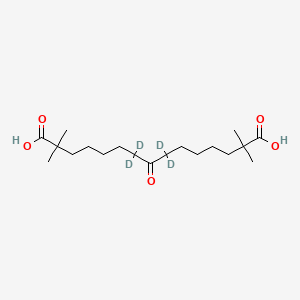
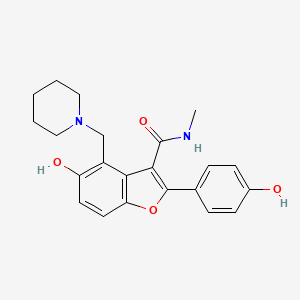

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
